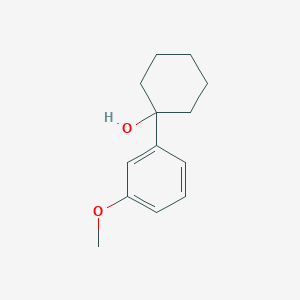

1-(3-Methoxyphenyl)cyclohexanol

Übersicht

Beschreibung

“1-(3-Methoxyphenyl)cyclohexanol” is also known as Tramadol . It is a centrally acting synthetic analgesic . The chemical name for tramadol hydrochloride is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . It has been reported that tramadol inhibits muscarinic type 3 receptor function, which primarily mediates smooth muscle contraction and glandular secretion .

Molecular Structure Analysis

The molecular weight of tramadol hydrochloride is 299.84 . It is a white, crystalline powder that is freely soluble in water and methanol, very slightly soluble in acetone . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Physical And Chemical Properties Analysis

Tramadol hydrochloride is a white, bitter, crystalline, and odorless powder . It is readily soluble in water and ethanol and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms

1-(3-Methoxyphenyl)cyclohexanol, recognized for its clinical usage, primarily interacts with micro-opioid receptors, albeit with a lower affinity compared to morphine. This insinuates that its antinociceptive action might not solely hinge on opioid receptor interaction. It has been observed that tramadol, a compound closely related to 1-(3-Methoxyphenyl)cyclohexanol, impedes the reuptake of monoamines akin to antidepressant drugs, such as desipramine. Tramadol's inhibition of the reuptake of norepinephrine (NE) and serotonin suggests a multifaceted mechanism of action. The compound's interaction with muscarinic, serotonin, and nicotinic acetylcholine receptor ion-channels indicates these receptors might contribute to its pharmacological effects. Importantly, tramadol doesn't seem to alter renal blood flow in normal rats, suggesting its potential as a safe analgesic that preserves renal blood flow post-surgery. Further research into tramadol's effects on orphan G-protein-coupled receptors related to pain is suggested to fully elucidate its mechanisms of action (Mimami, 2005).

Industrial Application in Nylon Production

1-(3-Methoxyphenyl)cyclohexanol, through its structural components, relates to the oxidation of cyclohexane, a crucial chemical reaction in the industrial manufacturing of cyclohexanol and cyclohexanone, collectively referred to as ketone–alcohol (KA) oil. These compounds are pivotal feedstocks for the production of nylon 6 and nylon 6,6. The comprehensive review of catalytic materials for cyclohexane oxidation to produce KA oil underlines the significant role of metal and metal oxide loaded silica catalysts. These catalysts demonstrated excellent performance with high selectivity for KA oil and cyclohexane conversion. However, the feasibility of using peroxides is questioned due to their high cost relative to air and oxygen. The findings underscored the efficacy of hydrochloric acid as an additive in enhancing photocatalytic oxidation of cyclohexane, with water on the catalyst surface markedly improving the reactivity of photocatalysts by facilitating the generation of hydroxyl radicals (Abutaleb & Ali, 2021).

Safety And Hazards

According to the safety data sheet, this substance is toxic if swallowed, is toxic to aquatic life with long-lasting effects, and causes serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid flushing into surface water or sanitary sewer system .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFTLWVTWVAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562956 | |

| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)cyclohexan-1-ol | |

CAS RN |

1884-42-0 | |

| Record name | 1-(3-Methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

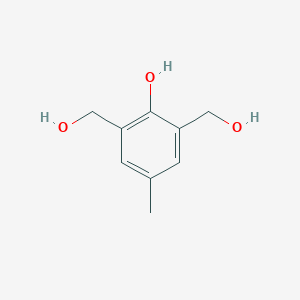

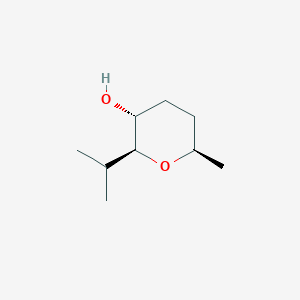

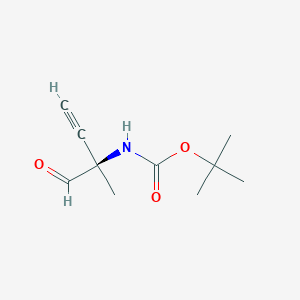

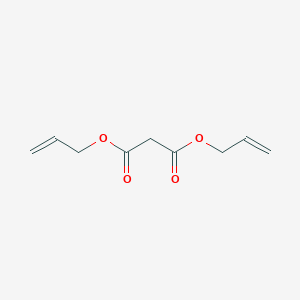

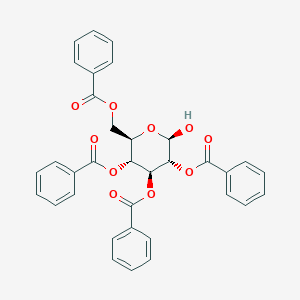

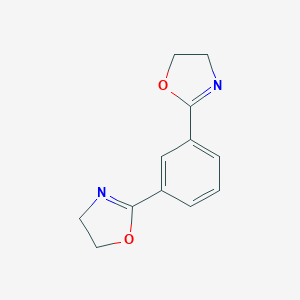

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

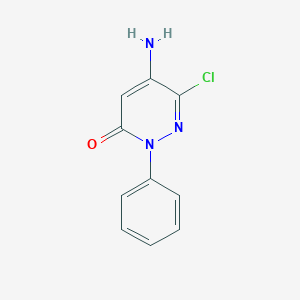

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)